Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl is a derivative of the essential amino acid histidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is primarily utilized in peptide synthesis and various biochemical applications due to its enhanced stability and reactivity. The compound's systematic name reflects its structural modifications, which are crucial for its functionality in synthetic chemistry .
Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl is synthesized from histidine, which is naturally found in proteins. The synthesis involves chemical modifications that introduce protective groups and additional functional groups, allowing for selective reactions during peptide synthesis. The compound can be sourced from chemical suppliers specializing in amino acids and derivatives, with various grades available depending on purity requirements .
This compound falls under the category of amino acid derivatives, specifically modified histidines. It is classified as a protected amino acid due to the presence of the Boc group, which prevents unwanted reactions during peptide coupling processes. Its molecular formula is , with a molecular weight of approximately 269.3 g/mol .
The synthesis of Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl typically involves several key steps:
Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl features a complex structure characterized by:
The structural formula can be represented as follows:
Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl can participate in several types of chemical reactions:
The major products from these reactions include oxidized imidazole derivatives, reduced forms of histidine, and deprotected histidine derivatives.
The mechanism of action for Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl primarily involves its incorporation into peptide chains during synthesis. The protective groups (Boc and methyl) shield reactive sites from unwanted side reactions, ensuring that when incorporated into peptides, they retain their functional properties. Once incorporated, these protecting groups can be selectively removed to allow for biological activity and interaction with other biomolecules.
Relevant data indicate that Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl maintains its integrity under various reaction conditions used in peptide synthesis .
Boc-N-Methyl-D-Histidine(Boc)-Hydroxyl plays a significant role in scientific research and applications:
The compound’s ability to protect functional groups while allowing selective reactivity makes it invaluable in synthetic organic chemistry and biochemistry.
The development of Boc-protected amino acids traces its origins to the mid-20th century when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, laying groundwork for reversible amine protection. The Boc group, pioneered by Carpino in the 1950s, represented a quantum leap due to its orthogonal stability profile relative to Cbz and emerging groups like Fmoc. Unlike acid-labile Cbz, Boc could be cleanly removed under mildly acidic conditions without affecting other functional groups, enabling more complex protection schemes. Histidine protection presented unique challenges due to the nucleophilic character and multiple protonation states of its imidazole side chain. Early derivatives like Boc-His-OH suffered from side reactions during peptide coupling and deprotection, prompting the development of double-protection strategies exemplified by Boc-His(Boc)-OH (CAS# 20866-46-0) in the 1970s [10]. This innovation protected both the π-nitrogen of imidazole and the α-amine, significantly suppressing racemization and side reactions.
The logical progression to N-methylated derivatives emerged with growing recognition of N-methylation's biological benefits. Boc-D-His(1-Me)-OH (CAS# 200871-52-9), introduced commercially in the late 1990s, combined imidazole N-methylation with D-configuration [4]. This compound solved persistent problems in synthesizing protease-resistant, conformationally constrained peptides targeting GPCRs and ion channels. The incorporation of D-stereochemistry further enhanced metabolic stability against endogenous L-specific proteases. Methodological refinements in its synthesis—particularly using hexafluoroisopropanol (HFIP) as solvent and catalyst—enabled efficient mono-N-Boc protection without forming isocyanate or urea side products [2]. This historical trajectory illustrates how Boc-N-Me-D-His(Boc)-OH embodies cumulative innovations in protecting group chemistry, stereoselective synthesis, and functional group compatibility.
Table 1: Evolution of Histidine Protecting Group Strategies
Compound | CAS Number | Key Features | Molecular Weight (g/mol) | Primary Advantages |
---|---|---|---|---|
Boc-His-OH | 50654-94-9 | Single Boc protection (α-amine) | 255.27 | Basic acid-labile protection |
Boc-His(Boc)-OH | 20866-46-0 | Double Boc protection (α-amine + imidazole) | 355.39 | Suppressed imidazole nucleophilicity, reduced racemization |
Boc-D-His-OH | N/A | D-configuration, single Boc | 255.27 | Enhanced protease resistance |
Boc-N-Me-D-His(Boc)-OH | 200871-52-9 | D-configuration, imidazole N-methylation, double Boc protection | 269.30 | Complete suppression of imidazole reactivity, enhanced metabolic stability, conformational control |
Boc-N-Me-D-His(Boc)-OH excels in orthogonal protection schemes where multiple protecting groups are cleaved sequentially without cross-reactivity. The Boc group’s stability toward nucleophiles and bases allows it to function seamlessly alongside base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and nucleophile-sensitive protections like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). This orthogonality is critical for synthesizing branched peptides, cyclic structures, or peptides bearing post-translational modifications. For example, during solid-phase synthesis of histidine-rich peptides, the side-chain Boc group remains intact when piperidine removes N-terminal Fmoc groups or when hydrazine cleaves ivDde from lysine side chains [5].
The acid lability of Boc groups demands careful handling but enables selective deprotection in multi-step syntheses. Cleavage occurs under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane) generating volatile tert-butyl cations, which scavengers like triisopropylsilane (TIS) or water efficiently quench. This contrasts sharply with the Pd(0)-catalyzed deprotection required for Alloc (allyloxycarbonyl) groups, which would be incompatible with metal-sensitive sequences. Boc-N-Me-D-His(Boc)-OH demonstrates remarkable stability across diverse reaction conditions:
This resilience enables synthetic routes where Boc-N-Me-D-His(Boc)-OH is incorporated early, allowing late-stage modifications—such as bioconjugation or cyclization—at other sites before final acidic deprotection.
Table 2: Orthogonal Protecting Groups Compatible with Boc-N-Me-D-His(Boc)-OH
Protecting Group | Removal Conditions | Orthogonal to Boc? | Typical Application with Boc-N-Me-D-His(Boc)-OH |
---|---|---|---|
Boc | TFA/DCM (20-50%) or HCl/dioxane | N/A | Core protection of α-amine and imidazole |
Fmoc | Piperidine (20%) in DMF | Yes | N-terminal protection during chain elongation |
ivDde | 2-5% Hydrazine in DMF | Yes | Lysine side-chain protection; removed before Boc |
Alloc | Pd(PPh3)4/PhSiH3 in DCM | Yes | Orthogonal amine protection; requires allyl alcohol additive when used with ivDde |
Mmt/Mtt | Mild acid (1% TFA/DCM or TFE/DCM) | Conditional (requires optimization) | Temporary side-chain protection for selective deprotection |
The N(π)-methylation of histidine’s imidazole ring and its D-chirality confer distinct pharmacological advantages critical for drug development. N-methylation serves multiple purposes: 1) It eliminates an H-bond donor, reducing undesired solvation or aggregation; 2) It introduces steric bulk that blocks protease access to the adjacent peptide bond; and 3) It modulates lipophilicity, enhancing membrane permeability. For Boc-N-Me-D-His(Boc)-OH, methylation specifically targets the N1 position (τ-nitrogen) of histidine, which is the predominant site for coordination with metal ions like Zn²⁺ in metalloproteases or catalytic sites [4]. This methylation disrupts such interactions, contributing to protease resistance. Studies on cyclopeptides like galaxamide analogs demonstrated that N-methylation significantly enhances antitumor activity against cell lines (e.g., K562 IC₅₀ = 4.2 µM) by stabilizing bioactive conformations and impeding enzymatic degradation [9].
The D-configuration further reinforces metabolic stability against endogenous L-amino acid-specific proteases and peptidases. Chirality inversion at the α-carbon forces local backbone conformations inaccessible to L-residues, often enhancing target selectivity through pre-organization. For example, peptides incorporating D-His(Me) exhibit improved affinity for G-protein coupled receptors (GPCRs) involved in oncology and immunology pathways [4]. The combined effects of D-stereochemistry and N-methylation were starkly illustrated in synthetic N-methylated tetracyclopeptides, which displayed 2-fold greater anthelmintic activity (mean paralyzing time 8.12 min vs. 14.06 min for non-methylated analogs) and enhanced antifungal potency against Trichophyton mentagrophytes at 6 µg/mL [7]. These modifications synergistically address the Achilles' heel of therapeutic peptides—poor oral bioavailability and short plasma half-life—while maintaining or even improving target engagement.
Table 3: Biological Impact of N-Methylation and D-Configuration in Peptide Therapeutics
Modification | Structural Effect | Pharmacological Benefit | Demonstrated Activity Enhancement |
---|---|---|---|
Imidazole N(π)-Methylation | Eliminates H-bond donor; adds steric shield | Protease resistance; reduced aggregation; improved membrane permeability | 2-fold increase in anthelmintic activity; enhanced antifungal activity against dermatophytes [7] |
D-Configuration | Alters backbone dihedral angles; disrupts protease recognition | Resistance to L-specific proteases; altered receptor interaction profile | Improved tumor cell line inhibition (e.g., K562 IC₅₀ = 4.2 µM for galaxamide analogs) [9] |
Combined N-Me + D-His | Synergistic conformational constraint | Enhanced target selectivity (GPCRs, ion channels); prolonged in vivo half-life | Superior activity in oncology and immunology targets vs. L-His or unmethylated analogs [4] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: